molecular formula C10H7NO2S B1231774 Pyridin-3-yl thiophene-2-carboxylate

Pyridin-3-yl thiophene-2-carboxylate

Cat. No. B1231774
M. Wt: 205.23 g/mol
InChI Key: GVVPOBOYVLCUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-3-yl thiophene-2-carboxylate is a thiophenecarboxylic acid. It has a role as an anticoronaviral agent.

Scientific Research Applications

  • Chemical Synthesis and Reactivity Studies

    • Pyridin-3-yl thiophene-2-carboxylate derivatives have been synthesized and studied for their chemical reactivity. For instance, ethyl 4,5-dihydro-4-oxo-2-(pyridin-3-ylamino) thiophene-3-carboxylate was successfully synthesized, showcasing typical reactions of aldehydes. These compounds have been structurally confirmed and theoretically investigated using Gaussian 03 program, providing insights into atomic charges and natural bond orbital analyses (Wen, 2011).
  • Antimicrobial Activity

    • Certain derivatives of this compound, such as 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds showed notable effectiveness, highlighting their potential in antimicrobial applications (Haswani & Bari, 2011).
  • Anti-inflammatory and Antioxidant Properties

    • This compound derivatives have been shown to possess significant anti-inflammatory and antioxidant activities. The synthesis of these compounds involves chalcones as starting materials, leading to novel pyrimidine-2-thiol, pyrazole, and pyran derivatives with promising biological activities (Shehab, Abdellattif, & Mouneir, 2018).
  • Photophysical Properties and Organic Electronics

    • This compound compounds have been studied for their photophysical properties, particularly in the context of organic electronics and light-emitting diodes (OLEDs). These studies include the investigation of emissive properties and the potential use in photovoltaic applications (Tsuboyama et al., 2003).
  • Cancer Research and Enzyme Inhibition

    • Derivatives containing this compound moieties have been explored in cancer research, particularly as inhibitors of enzymes like CDK2. These compounds have shown significant inhibitory activities against various cancer cell lines, demonstrating their potential as anticancer agents (Abdel-Rahman et al., 2021).

properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

pyridin-3-yl thiophene-2-carboxylate

InChI

InChI=1S/C10H7NO2S/c12-10(9-4-2-6-14-9)13-8-3-1-5-11-7-8/h1-7H

InChI Key

GVVPOBOYVLCUFS-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)OC(=O)C2=CC=CS2

Canonical SMILES

C1=CC(=CN=C1)OC(=O)C2=CC=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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